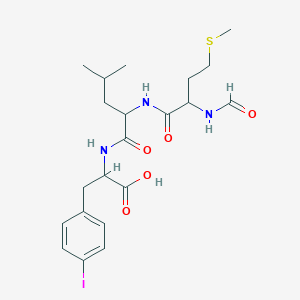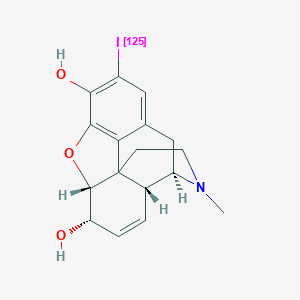
2-Iodomorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodomorphine is a synthetic opioid that has been studied for its potential as a pain reliever. It is a derivative of morphine and has been found to have similar effects on the body.
Mechanism Of Action
2-Iodomorphine works by binding to opioid receptors in the brain and spinal cord. It activates these receptors, which leads to a decrease in the perception of pain. It also produces a sense of euphoria and relaxation.
Biochemical And Physiological Effects
2-Iodomorphine has been found to have similar biochemical and physiological effects as morphine. It produces analgesia, sedation, and respiratory depression. It also produces a sense of euphoria and relaxation. However, it has been found to have less potential for addiction and tolerance than morphine.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Iodomorphine in lab experiments is that it has less potential for addiction and tolerance than morphine. This makes it a safer option for studying the effects of opioids on the body. However, one limitation is that it is a synthetic opioid and may not accurately reflect the effects of natural opioids on the body.
Future Directions
For research include studying its potential as a treatment for other conditions and comparing its effects to other opioids.
Synthesis Methods
The synthesis of 2-Iodomorphine involves the reaction of morphine with iodine in the presence of an oxidizing agent. The reaction takes place in an organic solvent, typically chloroform or dichloromethane. The resulting product is then purified using column chromatography.
Scientific Research Applications
2-Iodomorphine has been studied for its potential as a pain reliever. It has been found to have similar effects on the body as morphine, but with less potential for addiction and tolerance. It has also been studied for its potential as a treatment for opioid addiction.
properties
CAS RN |
106199-79-5 |
|---|---|
Product Name |
2-Iodomorphine |
Molecular Formula |
C17H18INO3 |
Molecular Weight |
409.23 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR)-10-(125I)iodanyl-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
InChI |
InChI=1S/C17H18INO3/c1-19-5-4-17-9-2-3-12(20)16(17)22-15-13(17)8(7-11(9)19)6-10(18)14(15)21/h2-3,6,9,11-12,16,20-21H,4-5,7H2,1H3/t9-,11+,12-,16-,17?/m0/s1/i18-2 |
InChI Key |
KGHKWHWOWSDPGO-GKTBWDLASA-N |
Isomeric SMILES |
CN1CCC23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)[125I] |
SMILES |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)I |
Canonical SMILES |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)I |
synonyms |
2-iodomorphine 2-iodomorphine, (5alpha,6alpha)-isomer, 125I labeled iodomorphine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)


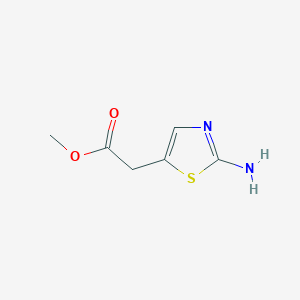
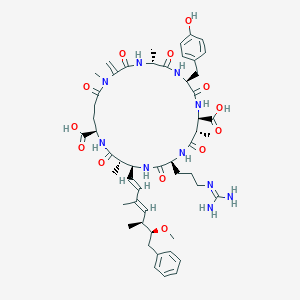
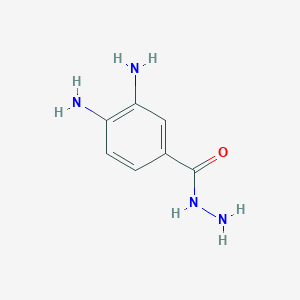
![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
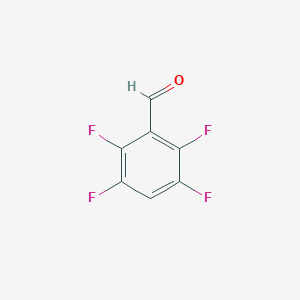
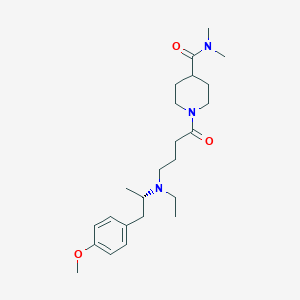
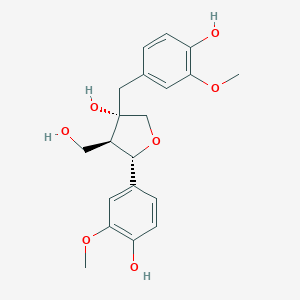
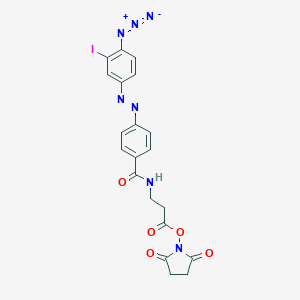
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
